Welcome to the BenchChem Online Store!
molecular formula C10H15BN2O4 B1372875 (4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid CAS No. 863752-59-4

(4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid

Cat. No. B1372875
M. Wt: 238.05 g/mol
InChI Key: VTWBZVDHQCJRAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08168802B2

Procedure details

Under a nitrogen atmosphere, a solution of n-butyllithium in hexane (100 mL of 2.5 M, 250 mmol) was added over 20 minutes to a stirred solution of tert-butyl pyridin-4-ylcarbamate (19.4 g, 100 mmol) and N,N,N′,N′-tetramethylethylenediamine (TMEDA) (31.4 g, 270 mmol) in tetrahydrofuran (THF) (500 mL) at −78° C. tert-Butyl pyridin-4-ylcarbamate is available from a literature procedure (Spivey, A. C. et al. J. Org. Chem. 1999, 64, 9430-9443). A white solid appeared and the mixture was stirred for 10 minutes at −78° C., was transferred to a salt bath, and allowed to warm slowly to −4° C. over about two hours before cooling to −78° C. again. Trimethyl borate (39.5 g, 380 mmol) was added over 15 minutes. The solution was warmed to 0° C. and poured into saturated aqueous ammonium chloride (500 mL). The mixture was stirred for 2 minutes. After standing at room temperature overnight, the mixture was partitioned between diethyl ether and brine. The organic layer was separated and washed with brine and then diluted to a volume of 3 liters with the addition of diethyl ether. A white solid formed in the organic layer and was isolated by filtration. The solid was washed sequentially with diethyl ether, water, and diethyl ether, then was dried to provide 17.1 g of 4-[(tert-butoxycarbonyl)amino]pyridin-3-ylboronic acid as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
31.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
39.5 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.CCCCCC.[N:12]1[CH:17]=[CH:16][C:15]([NH:18][C:19](=[O:25])[O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[CH:14][CH:13]=1.CN(C)CCN(C)C.[B:34](OC)([O:37]C)[O:35]C.[Cl-].[NH4+]>O1CCCC1>[C:21]([O:20][C:19]([NH:18][C:15]1[CH:14]=[CH:13][N:12]=[CH:17][C:16]=1[B:34]([OH:37])[OH:35])=[O:25])([CH3:22])([CH3:24])[CH3:23] |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
100 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
19.4 g
Type
reactant
Smiles
N1=CC=C(C=C1)NC(OC(C)(C)C)=O
Name
Quantity
31.4 g
Type
reactant
Smiles
CN(CCN(C)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=C(C=C1)NC(OC(C)(C)C)=O
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
39.5 g
Type
reactant
Smiles
B(OC)(OC)OC
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 minutes at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was transferred to a salt bath
TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to −4° C. over about two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
before cooling to −78° C. again
TEMPERATURE
Type
TEMPERATURE
Details
The solution was warmed to 0° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred for 2 minutes
Duration
2 min
WAIT
Type
WAIT
Details
After standing at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the mixture was partitioned between diethyl ether and brine
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
ADDITION
Type
ADDITION
Details
diluted to a volume of 3 liters with the addition of diethyl ether
CUSTOM
Type
CUSTOM
Details
A white solid formed in the organic layer
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
WASH
Type
WASH
Details
The solid was washed sequentially with diethyl ether, water, and diethyl ether
CUSTOM
Type
CUSTOM
Details
was dried

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1=C(C=NC=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 17.1 g
YIELD: CALCULATEDPERCENTYIELD 71.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.